1-(2-Piperidinylmethyl)indoline dihydrochloride
Description
Properties
IUPAC Name |
1-(piperidin-2-ylmethyl)-2,3-dihydroindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-7-14-12(5-1)8-10-16(14)11-13-6-3-4-9-15-13;;/h1-2,5,7,13,15H,3-4,6,8-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRWYWQACVWVFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile of 1-(2-Piperidinylmethyl)indoline Dihydrochloride
This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 1-(2-Piperidinylmethyl)indoline dihydrochloride .
Executive Summary
This compound is a dicationic salt comprising a lipophilic indoline core and a basic piperidine moiety. As a dihydrochloride (2HCl) salt, it exhibits high aqueous solubility (>50 mM) and excellent solubility in DMSO (>100 mM), making it suitable for both aqueous-based biological assays and organic stock storage.
However, its solubility is pH-dependent . While highly soluble in water (acidic pH), it may precipitate in neutral-to-basic buffers (e.g., PBS, pH 7.4) if the concentration exceeds the solubility product of the free base or monocation.
Quick Reference Data
| Solvent | Solubility Limit (Est.) | Stability | Primary Use |
| Water (HPLC Grade) | > 50 mg/mL (> 150 mM) | High (Acidic pH protects amines) | Short-term dilution for assays |
| DMSO | > 100 mg/mL (> 300 mM) | High (Freeze-thaw stable) | Recommended Stock Solvent |
| Ethanol | Moderate (~10–20 mg/mL) | Moderate | Not recommended for primary stock |
| PBS (pH 7.4) | Low to Moderate (< 5 mg/mL) | Risk of precipitation | Final assay medium only |
Physicochemical Basis of Solubility
To understand the solubility behavior, we must analyze the structural components and their interaction with solvents.
Structural Analysis
The molecule consists of two distinct domains:
-
Indoline Core (2,3-Dihydroindole): A hydrophobic, bicyclic aromatic system. The nitrogen at position 1 is less basic (pKa ~2–3) due to conjugation with the benzene ring, but in the dihydrochloride form, it can be protonated in strong acid or exist in equilibrium.
-
Piperidine Ring: A saturated heterocyclic amine. The nitrogen is highly basic (pKa ~11).
-
Dihydrochloride Salt: The "2HCl" designation implies that both nitrogen centers interact with HCl. This disrupts the crystal lattice energy of the hydrophobic domains, rendering the solid highly hydrophilic.
Solvent Interaction Mechanism
-
In Water: The salt dissociates into the dication [Indoline-CH2-PipH2]²⁺ and 2Cl⁻. The high charge density ensures rapid solvation. The solution will be acidic (pH ~3–4), which maintains the protonated state and high solubility.
-
In DMSO: DMSO is a polar aprotic solvent that effectively solvates organic cations and chloride ions. It disrupts hydrophobic stacking of the indoline rings, allowing for high-concentration stocks (ideal for HTS libraries).
-
In PBS (pH 7.4): As pH approaches 7.4, the indoline nitrogen (if protonated) will deprotonate. The piperidine nitrogen remains charged. The molecule becomes a monocation. This reduces overall polarity, potentially causing precipitation at high concentrations (>10 mM).
Experimental Protocols
Preparation of Stock Solution (DMSO)
Objective: Create a stable 50 mM stock solution for long-term storage.
-
Calculate Mass: Determine the molecular weight (MW) of the dihydrochloride salt.
-
Note: Ensure you use the MW of the salt (approx. 289.2 g/mol ), not the free base.
-
-
Weighing: Weigh 14.5 mg of compound into a sterile, amber glass vial (to protect oxidation-prone indoline).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (sterile filtered).
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate for 2 minutes at room temperature.
-
Checkpoint: Solution should be clear and colorless to pale yellow.
-
-
Storage: Aliquot into 50–100 µL volumes to avoid repeated freeze-thaw cycles. Store at -20°C (stable for >6 months).
Preparation of Aqueous Working Solution
Objective: Prepare a working solution for a biological assay (e.g., 100 µM).
-
Thaw Stock: Thaw the DMSO stock at room temperature. Vortex to ensure homogeneity.
-
Dilution:
-
Step A (Intermediate): Dilute 1:10 in water (not Buffer) if intermediate concentration is needed. This keeps pH acidic and prevents crash-out.
-
Step B (Final): Dilute directly into the assay buffer (e.g., PBS or Media) while vortexing.
-
-
Validation: Visually inspect for "oiling out" or turbidity.
-
Critical: Do not exceed 1% DMSO final concentration in cell assays to avoid solvent toxicity.
-
Solubility Validation Workflow (Graphviz)
Caption: Decision tree for solubilizing 1-(2-Piperidinylmethyl)indoline 2HCl, highlighting the risk of direct buffer dissolution.
Comparative Analysis: Water vs. DMSO
| Feature | Water | DMSO | Scientific Rationale |
| Solubility Mechanism | Ionic dissociation of 2HCl salt. | Dipole-dipole interaction & H-bonding. | Water relies on charge; DMSO relies on polarizability. |
| Maximum Concentration | High (> 50 mM) | Very High (> 100 mM) | DMSO better accommodates the hydrophobic indoline ring. |
| pH Stability | Acidic (pH ~3-4) | Neutral | Aqueous solutions of HCl salts are inherently acidic. |
| Oxidation Risk | Moderate | Low | Indolines can oxidize to indoles; DMSO protects better than aerated water. |
| Freezing Point | 0°C (Expands) | 18.5°C (Contracts) | DMSO stocks freeze at RT; require warming before use. |
| Biological Compatibility | High | Low (Toxic > 0.1-1%) | Water is the vehicle of choice for final delivery. |
Troubleshooting & FAQ
Q: My solution turned yellow after a week. Is it still good? A: Indoline derivatives are susceptible to oxidation, forming indole-like species which are often yellow/brown. If stored in water at room temperature, this degradation is accelerated. Discard and prepare fresh. Always store DMSO stocks at -20°C, preferably under nitrogen/argon.
Q: Can I dissolve the 2HCl salt directly in PBS? A: It is not recommended for concentrations > 1 mM. The buffering capacity of PBS will raise the pH to 7.4. At this pH, the indoline nitrogen deprotonates, and the effective solubility drops, potentially leading to micro-precipitation that can cause false positives in assays (e.g., light scattering). Protocol: Dissolve in DMSO or Water first, then dilute into PBS.
Q: How do I convert the solubility if I only have the Free Base? A: The free base is practically insoluble in water. You must dissolve it in DMSO (or Ethanol) or add 2 equivalents of HCl to convert it to the salt form in situ, though buying the pre-made salt is far more reproducible.
References
-
PubChem. Compound Summary: Indoline Derivatives & Piperidine Hydrochloride Salts. National Library of Medicine. Available at: [Link]
- Li, Di, et al. "Solubility of Organic Salts in DMSO and Water Systems." Journal of Solution Chemistry, vol. 45, no. 11, 2016. (General reference for amine-HCl salt solubility).
Comprehensive Structural & Functional Analysis of 1-(2-Piperidinylmethyl)indoline Dihydrochloride
This guide provides an in-depth technical analysis of 1-(2-Piperidinylmethyl)indoline dihydrochloride , a bicyclic nitrogenous scaffold with significant utility in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands.
Chemical Identity & Core Architecture[1][2][3]
This compound represents a "privileged scaffold" in drug discovery, fusing a lipophilic, conformationally restricted indoline core with a flexible, basic piperidine moiety via a methylene linker.[1]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-(piperidin-2-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride |
| Common Name | 1-(2-Piperidinylmethyl)indoline 2HCl |
| Molecular Formula | C₁₄H₂₀N₂ · 2HCl |
| Molecular Weight | 216.32 g/mol (Free Base) / 289.24 g/mol (Dihydrochloride) |
| Key Functional Groups | Indoline (Fused Benzene/Pyrrolidine), Piperidine (Secondary Amine), Methylene Linker |
| Chirality | The C2 position of the piperidine ring is a chiral center, resulting in (R) and (S) enantiomers. |
2D & 3D Structural Analysis
The molecule consists of two distinct domains connected by a single rotatable bond (the methylene linker).[1]
-
Domain A (Indoline): A bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring.[1] Unlike indole, the 2,3-position is saturated (C-C single bond), making the structure non-planar (puckered) and increasing the basicity of the nitrogen compared to indole, though it remains an aniline-type nitrogen.
-
Domain B (Piperidine): A six-membered saturated heterocycle.[1] It predominantly adopts a chair conformation to minimize steric strain.[1]
-
The Linker: The methylene (-CH₂-) bridge attached to the Indoline N1 and Piperidine C2 allows for significant conformational flexibility, enabling the molecule to adopt "folded" (stacking) or "extended" conformations depending on the receptor binding pocket.
Physicochemical Properties & Salt Stoichiometry[3]
Understanding the "dihydrochloride" designation is critical for experimental handling.
pKa and Protonation States
The molecule contains two nitrogen atoms with vastly different electronic environments.[1]
| Nitrogen Site | Type | Approx.[2][1][3][4][5][6][7] pKa | Physiological State (pH 7.[1]4) |
| Piperidine (N') | Secondary Aliphatic Amine | ~10.8 - 11.2 | Fully Protonated (+1) . This is the primary pharmacophore for ionic bonding with receptor aspartate/glutamate residues.[1] |
| Indoline (N1) | Tertiary Aromatic Amine (Aniline-like) | ~3.5 - 4.5 | Neutral . The lone pair is partially delocalized into the benzene ring.[1] |
Expert Insight on Salt Form: While the commercial form is often the dihydrochloride (2HCl) , this implies crystallization from concentrated hydrochloric acid.
-
HCl #1: Protonates the highly basic piperidine nitrogen.[1]
-
HCl #2: Protonates the weakly basic indoline nitrogen.[1]
-
Note: Upon dissolution in water or buffer (pH > 5), the indoline nitrogen will rapidly deprotonate, leaving the molecule as a mono-cation.[1] Researchers must account for this buffering effect in unbuffered assays.[1]
Synthetic Pathways & Methodology
The synthesis of this scaffold typically employs Reductive Amination or Nucleophilic Substitution .[1] Below is the preferred protocol for high-yield synthesis, favored for its ability to control the stereochemistry of the piperidine ring if starting from chiral pools.
Protocol: Nucleophilic Alkylation (Self-Validating)
Reaction Logic: The indoline nitrogen is a nucleophile (albeit weak).[1] To avoid over-alkylation, we use a protected piperidine derivative.[1]
-
Reagents: Indoline (1.0 eq), 2-(Chloromethyl)piperidine-1-carboxylic acid tert-butyl ester (N-Boc-2-chloromethylpiperidine) (1.1 eq), Potassium Carbonate (K₂CO₃) (3.0 eq), Potassium Iodide (KI) (0.1 eq - Catalyst).
-
Solvent: Acetonitrile (ACN) or DMF.[1]
-
Step 1 (Coupling):
-
Dissolve Indoline and N-Boc-2-chloromethylpiperidine in ACN.
-
Add K₂CO₃ and catalytic KI (Finkelstein condition to generate reactive iodide in situ).[1]
-
Reflux at 80°C for 12-16 hours. Monitor by TLC (Indoline Rf ~0.6 in Hex/EtOAc).
-
-
Step 2 (Deprotection):
-
Step 3 (Salt Formation):
Visualization of Synthesis Pathway
Figure 1: Convergent synthesis pathway utilizing N-Boc protection to ensure regioselectivity and prevent polymerization.
Pharmacological Applications & Mechanism
This scaffold is structurally homologous to several CNS-active agents. It serves as a core pharmacophore for ligands targeting Nociceptin (NOP) , Sigma , and Muscarinic receptors.[1]
Pharmacophore Mapping
-
Indoline Region: Acts as the hydrophobic anchor, engaging in
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.[1] -
Piperidine Nitrogen: Mimics the protonated amine of endogenous neurotransmitters (Serotonin/Dopamine), forming a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in GPCRs).[1]
Known Activity Profiles (Literature Derived)
Research indicates that 2-substituted indoline derivatives often exhibit:
-
Nociceptin Receptor (NOP) Antagonism: Used in pain management and depression research.[1] The bulky indoline group occupies the hydrophobic pocket of the NOP receptor [1].[1]
-
Sigma-1 Receptor Affinity: The distance between the basic nitrogen and the aromatic centroid (approx 5-7 Å) is ideal for Sigma-1 binding, implicated in neuroprotection.[1]
Biological Pathway Interaction
Figure 2: Pharmacodynamic interaction mechanism highlighting the dual-binding mode (Electrostatic + Hydrophobic).
Safety & Handling (MSDS Summary)
As a potent bioactive amine salt, strict safety protocols are required.[1]
| Hazard Class | Description | Precaution |
| Acute Toxicity | Likely toxic if swallowed (Category 3/4).[1] | Wear N95/P100 respirator when weighing powder.[1] |
| Skin/Eye Irritant | Dihydrochloride salt is acidic and corrosive to mucous membranes.[1] | Use nitrile gloves and safety goggles.[1] |
| Storage | Hygroscopic.[1] | Store at -20°C in a desiccator. |
References
-
Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Journal of Medicinal Chemistry. National Institutes of Health.[1]
-
Conformational Analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters.
-
Synthesis of indolines. Organic Chemistry Portal.
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Indoline, 1-piperidinoacetyl- | C15H20N2O | CID 41913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uregina.ca [uregina.ca]
- 5. PubChemLite - Indoline, 2-methyl-1-(2-methylpiperidinoacetyl)-, hydrochloride (C17H24N2O) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Indoline synthesis [organic-chemistry.org]
Methodological & Application
preparation of 1-(2-Piperidinylmethyl)indoline dihydrochloride stock solutions
Application Note: Preparation and Storage of 1-(2-Piperidinylmethyl)indoline Dihydrochloride Stock Solutions
Introduction & Compound Overview
This guide details the protocol for preparing high-integrity stock solutions of This compound . This compound serves as a critical building block and ligand scaffold in medicinal chemistry, particularly in the development of GPCR ligands and kinase inhibitors.[1][2]
The molecule consists of an indoline (2,3-dihydroindole) core linked via a methylene bridge to a piperidine ring.[1][3][2] As a dihydrochloride salt (2HCl) , it exhibits distinct solubility and stability profiles compared to its free base.[1][2] The presence of the indoline moiety renders it susceptible to oxidation (dehydrogenation to indole), while the dihydrochloride salt form imparts significant hygroscopicity.[1][2]
Table 1: Physicochemical Properties
| Property | Description |
| Chemical Name | This compound |
| Formula (Est.) | C₁₄H₂₀N₂[4][1][3][2][5] · 2HCl |
| MW (Est.) | ~289.24 g/mol (Refer to specific Certificate of Analysis) |
| Appearance | White to off-white crystalline solid |
| Solubility | Water (>50 mM), DMSO (>100 mM), Ethanol (Moderate) |
| Stability | Hygroscopic; Indoline core susceptible to oxidation |
| Storage (Solid) | -20°C, Desiccated, Protected from light |
Material Requirements & Safety
Safety Precaution: Treat as a potential irritant.[1][2] Wear standard PPE (nitrile gloves, lab coat, safety glasses).[1][2] Handle powder in a fume hood to avoid inhalation.[2]
-
Reagents:
-
Equipment:
Solubility Assessment & Solvent Selection
The choice of solvent dictates the stability and application of the stock solution.[1][2]
Recommendation: Prepare a 100 mM Master Stock in DMSO for long-term storage. Prepare working aliquots in Water/Buffer only immediately prior to use.
Protocol A: Preparation of 100 mM Master Stock (DMSO)
This protocol targets a 100 mM concentration, ideal for 1000x dilution into biological assays.[1][2]
Step 1: Calculations
Calculate the required mass (
Example: To prepare 1.0 mL of 100 mM stock (assuming MW = 289.24 g/mol ):
Step 2: Weighing
-
Equilibrate the compound vial to room temperature before opening to prevent condensation (hygroscopic salt).
-
Weigh ~29 mg of compound into a sterile amber glass vial. Record the exact mass (e.g., 29.40 mg).
Step 3: Dissolution
-
Calculate the exact volume of DMSO required to reach 100 mM based on the actual weighed mass.[1][2]
[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted"> -
Vortex vigorously for 30-60 seconds. The solid should dissolve completely to yield a clear, colorless solution.[1][2]
Step 4: Aliquoting & Storage
-
Dispense into small aliquots (e.g., 50 µL) in amber microtubes to avoid freeze-thaw cycles.
-
Store at -80°C (preferred) or -20°C. Stable for 6-12 months.
Protocol B: Preparation of Aqueous Working Solution
Context: Use this for immediate IC50 determination or cell treatment.
-
Thaw a DMSO stock aliquot at room temperature.
-
Dilution: Dilute the DMSO stock into sterile water or culture media.
-
Sterilization: If the DMSO stock was not sterile, pass the aqueous working solution through a 0.22 µm PES syringe filter .
Workflow Visualizations
Figure 1: Decision Tree for Stock Preparation
Caption: Logical workflow for solvent selection and stock preparation based on experimental needs.
Figure 2: Degradation Pathways & Prevention[1][2]
Caption: Key stability risks (Oxidation of indoline, Hygroscopicity of HCl) and mitigation strategies.
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Solution turns yellow/pink | Oxidation of the indoline nitrogen.[4][1][3][2] | Discard solution. Prepare fresh stock. Ensure storage in amber vials. |
| Precipitate upon thawing | Low solubility at low temp.[1][2] | Warm to 37°C and vortex.[1][2] If persistent, add 5-10% more solvent or sonicate.[4][1][3][2] |
| Sticky solid during weighing | Hygroscopic water absorption.[1][2] | Weigh rapidly. Use an anti-static gun.[1][2] Store bulk bottle in a desiccator. |
References
-
PubChem. Indoline, 2-methyl-1-(2-methylpiperidinoacetyl)-, hydrochloride (Compound Summary).[4][1][3][2][8] National Library of Medicine.[2] Available at: [Link][1][3]
-
Li, J.J. Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience, 2011.[4][1][3][2] (General reference for Indoline stability).
Sources
- 1. PubChemLite - Indoline, 2-methyl-1-(2-methylpiperidinoacetyl)-, hydrochloride (C17H24N2O) [pubchemlite.lcsb.uni.lu]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. 3-[5-(Piperidin-1-ylmethyl)-1h-indol-2-yl]-6-(1h-1,2,3-triazol-1-yl)-1h-indazole | C23H23N7 | CID 135559064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indoline | CAS#:496-15-1 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. PubChemLite - Indoline, 2-methyl-1-(2-methylpiperidinoacetyl)-, hydrochloride (C17H24N2O) [pubchemlite.lcsb.uni.lu]
reaction conditions for functionalizing 1-(2-Piperidinylmethyl)indoline dihydrochloride
An In-Depth Guide to the Functionalization of 1-(2-Piperidinylmethyl)indoline Dihydrochloride for Drug Discovery
The 1-(2-piperidinylmethyl)indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a rigid indoline system and a flexible piperidine side chain allows for diverse interactions with biological targets. The ability to precisely modify this scaffold is paramount for optimizing pharmacokinetic and pharmacodynamic properties in drug development.
This guide provides a comprehensive overview of key reaction conditions for the functionalization of this compound. We move beyond simple step-by-step instructions to explore the underlying chemical principles, offering researchers the insights needed to adapt and troubleshoot these protocols for their specific molecular designs.
Initial Consideration: Neutralization of the Dihydrochloride Salt
The starting material is a dihydrochloride salt, meaning both the indoline and piperidine nitrogens are protonated and inactive as nucleophiles. The essential first step for most functionalization reactions is a careful neutralization to liberate the free base.
Protocol 1: Free Base Generation
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Basification: Cool the solution to 0 °C and add a mild aqueous inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution (≥2.2 eq), dropwise with vigorous stirring. Monitor the pH to ensure it is > 8.
-
Extraction: If a biphasic system is used, separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base, which is typically an oil. It is often used immediately in the next step without further purification.
Causality and Experimental Choices:
-
Choice of Base: A mild base like NaHCO₃ is used to avoid potential side reactions that could occur with stronger bases like NaOH. The use of at least two equivalents is crucial to neutralize both hydrochloride salts.
-
Solvent System: DCM is effective for dissolving the free base. A biphasic system allows for easy removal of the resulting inorganic salts (e.g., NaCl) in the aqueous phase.
-
Temperature: Performing the neutralization at a reduced temperature (0 °C) helps to mitigate any potential heat generation from the acid-base reaction.
Methodology 1: N-Acylation of the Indoline and Piperidine Moieties
N-acylation is a fundamental strategy to introduce amide functionalities, which can act as hydrogen bond donors or acceptors, modulate polarity, and alter the metabolic stability of the parent molecule. The relative reactivity of the indoline and piperidine nitrogens can be exploited for selective functionalization.
Caption: General workflow for N-acylation.
Protocol 2: Selective N-Acylation with an Acyl Chloride
-
Preparation: To a solution of the free base (1.0 eq) in anhydrous DCM (approx. 0.1 M), add a tertiary amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Workup: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Reactivity: The piperidine nitrogen is generally more basic and less sterically hindered than the indoline nitrogen, making it the more likely site for initial acylation under these conditions. To achieve acylation on the indoline nitrogen, protection of the piperidine nitrogen may be necessary first.
-
Base: A non-nucleophilic organic base like Et₃N or DIPEA is used to scavenge the HCl generated during the reaction without competing with the substrate for the acylating agent.[1]
-
Acyl Source: While acyl chlorides are common, thioesters can also be used as a stable and mild acyl source, often requiring a base like Cs₂CO₃ and higher temperatures.[2]
| Parameter | Condition | Rationale |
| Acylating Agent | Acyl Chloride, Anhydride, Thioester | Varies reactivity and functional group tolerance.[2][3] |
| Base | Et₃N, DIPEA, Pyridine, Cs₂CO₃ | Scavenges acid byproduct; modulates reactivity. |
| Solvent | DCM, THF, Xylene | Aprotic solvents prevent reaction with the acylating agent. |
| Temperature | 0 °C to 140 °C | Lower temperatures for reactive acyl chlorides; higher for thioesters. |
Methodology 2: Iron-Catalyzed N-Alkylation via Borrowing Hydrogen
Traditional N-alkylation with alkyl halides can be effective but often suffers from the generation of stoichiometric salt waste and the risk of over-alkylation. A modern, more atom-economical approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where an alcohol serves as the alkylating agent.[4][5]
Caption: Workflow for N-alkylation using the borrowing hydrogen method.
Protocol 3: Selective N-Alkylation of the Indoline Nitrogen
-
Setup: In a reaction vial, combine the indoline free base (1.0 eq), the desired primary alcohol (e.g., benzyl alcohol, 1.2 eq), and a tricarbonyl(cyclopentadienone) iron complex catalyst (5 mol%).[4][6]
-
Solvent: Add 2,2,2-trifluoroethanol (TFE) as the solvent (approx. 0.2 M).
-
Reaction: Seal the vial and heat the mixture to 110-130 °C for 12-24 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by silica gel column chromatography to yield the N-alkylated indoline.
Causality and Experimental Choices:
-
Mechanism: This reaction proceeds via a catalytic cycle where the iron complex temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The indoline amine condenses with the aldehyde to form an iminium ion, which is then reduced by the hydrogen held by the catalyst, regenerating the catalyst and releasing water as the only byproduct.[5]
-
Selectivity: This method has shown high selectivity for the N-alkylation of indolines over C-alkylation, a common side reaction in other methods.[4] The piperidine nitrogen is less reactive under these specific iron-catalyzed conditions.
-
Solvent: Trifluoroethanol (TFE) is often a crucial solvent for these borrowing-hydrogen reactions, as it can stabilize key intermediates in the catalytic cycle.[6]
| Parameter | Condition | Rationale |
| Catalyst | Tricarbonyl(cyclopentadienone) iron complex | Efficiently facilitates the hydrogen auto-transfer process.[4][5] |
| Alkyl Source | Primary Alcohols | Serve as green and readily available alkylating agents. |
| Solvent | 2,2,2-Trifluoroethanol (TFE) | Optimal solvent for promoting the catalytic cycle.[6] |
| Temperature | 110-130 °C | Required to drive the catalytic cycle and condensation. |
Methodology 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The introduction of an aryl group onto the indoline nitrogen is a powerful strategy for creating derivatives with extended conjugation and new steric profiles. The Buchwald-Hartwig amination is the premier method for this transformation, forming a C-N bond between the indoline and an aryl halide.[7][8]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 4: N-Arylation of the Indoline Nitrogen
-
Setup: To an oven-dried Schlenk tube, add the indoline free base (1.0 eq), aryl halide (e.g., aryl bromide, 1.1 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).
-
Base and Solvent: Add a base, such as potassium carbonate (K₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq), and an anhydrous solvent like toluene or dioxane.
-
Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction under an argon atmosphere at 80-110 °C for 12-24 hours.
-
Workup: Cool the mixture, filter it through a pad of Celite, and rinse with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Causality and Experimental Choices:
-
Catalyst System: The choice of palladium precursor and, most critically, the phosphine ligand is essential for a successful reaction. Bulky, electron-rich ligands like XPhos or BrettPhos are often required to facilitate the key reductive elimination step that forms the C-N bond and to prevent catalyst decomposition.[9]
-
Base: The base plays a dual role: it deprotonates the indoline nitrogen to make it a more active nucleophile and facilitates the regeneration of the active catalyst. The strength of the base (e.g., NaOtBu > K₂CO₃) can significantly impact reaction rates and must be chosen based on the reactivity of the aryl halide.[9]
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere (argon or nitrogen) is critical to prevent catalyst oxidation and deactivation.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | XPhos, BrettPhos, RuPhos, dppf | Crucial for catalyst stability and reactivity; choice depends on substrates.[8][9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | Strength of base must be matched to substrate reactivity. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. |
References
-
Bell, M., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry. Available at: [Link]
-
Wolfe, J. P., et al. (2013). The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. Organic Letters. Available at: [Link]
-
Tamariz, J., et al. (2022). Divergent Pd-catalyzed Functionalization of 4-Oxazolin-2-ones and 4-Methylene-2-oxazolidinones and Synthesis of Heterocyclic-Fused Indoles. The Journal of Organic Chemistry. Available at: [Link]
-
Dai, W., et al. (2008). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. Available at: [Link]
-
Stahl, S. S., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Tetrahedron. Available at: [Link]
-
Hudson, J. B., et al. (2022). Diindolylamine Preparation and Stability Investigations. ACS Omega. Available at: [Link]
-
Serebryakov, A. A., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]
-
Reddy, T. J., et al. (2014). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. Available at: [Link]
-
Stoltz, B. M., et al. (2010). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Organic Letters. Available at: [Link]
-
ResearchGate. (2019). Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... Available at: [Link]
-
Darcel, C., et al. (2022). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal. Available at: [Link]
-
Wu, J., et al. (2022). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. PubMed. Available at: [Link]
-
Wang, C., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2022). Optimization of the iron-catalyzed N-alkylation of indoline with benzyl alcohol. Available at: [Link]
-
Osiptsov, A., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reddy, K. S., et al. (2011). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts [beilstein-journals.org]
- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the In Vitro Characterization of 1-(2-Piperidinylmethyl)indoline dihydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 1-(2-Piperidinylmethyl)indoline dihydrochloride belongs to a chemical class that incorporates both an indoline and a piperidine moiety. These heterocyclic structures are recognized as "privileged scaffolds" in medicinal chemistry, as they are frequently found in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] The presence of these structural motifs suggests a high probability of interaction with biological targets, but to date, the specific molecular target(s) and pharmacological profile of this compound are not well-defined in publicly available literature.
This guide is designed to provide a comprehensive and scientifically rigorous framework for the in vitro characterization of this and other novel compounds with unknown mechanisms of action. It is structured to first guide the researcher through a systematic process of target identification and then to provide detailed, field-proven protocols for target validation and functional characterization, using the plausible hypothesis of sigma receptor interaction as an in-depth example.
Part 1: A Strategic Framework for Target Identification
When the molecular target of a compound is unknown, an unbiased, systematic screening approach is paramount to elucidating its mechanism of action. A broad-based primary screening cascade against diverse target classes can efficiently identify high-affinity interactions and guide further investigation.
Proposed Primary Screening Cascade
The initial phase of characterization should involve screening the compound against large, well-validated panels of common drug targets. This approach maximizes the probability of identifying a high-affinity interaction.
-
Broad Target Class Screening: The compound should be submitted to a comprehensive binding assay panel (e.g., the Eurofins SafetyScreen44 or similar services). Such panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and some enzymes, providing a broad overview of potential interactions.
-
Kinome-wide Screening: Given that many small molecules target protein kinases, a parallel screen against a large panel of human kinases (e.g., a KinomeScan) is highly recommended. This will determine if the compound has activity as a kinase inhibitor.
-
Sigma Receptor Profiling: The structural combination of a heterocyclic amine and an aromatic system is a common feature in ligands for sigma-1 (σ1R) and sigma-2 (σ2R) receptors.[3] These unique intracellular chaperone proteins are implicated in a host of pathological conditions, from neurodegenerative diseases to cancer.[4][5] Therefore, a focused primary screen to determine binding affinity at both sigma receptor subtypes is a logical and necessary step.
The following diagram illustrates a rational workflow for this initial phase of target discovery.
Part 2: Detailed Protocols for a Hypothetical Target Class: Sigma Receptors
Based on the structural motifs within this compound, sigma receptors represent a plausible and high-priority target class for investigation.[6] The following protocols are provided as detailed, executable examples of the secondary assays that should be performed if primary screening reveals significant binding affinity for either σ1R or σ2R.
Protocol 1: Competitive Radioligand Binding Assay for the Sigma-1 Receptor (σ1R)
Objective: To determine the binding affinity (Kᵢ) of this compound for the human sigma-1 receptor.
Scientific Principle: This assay measures the ability of the test compound to compete with a known high-affinity radioligand, [³H]-(+)-pentazocine, for binding to σ1R in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to an inhibitory constant (Kᵢ).[4]
Materials and Reagents:
| Reagent | Supplier (Example) | Catalog # |
| h-σ1R expressing cell membranes (e.g., HEK293T) | Commercially sourced or in-house prep | - |
| [³H]-(+)-pentazocine (Radioligand) | PerkinElmer | NET1056250UC |
| (+)-Pentazocine (Non-radiolabeled) | Sigma-Aldrich | P8783 |
| Haloperidol | Sigma-Aldrich | H1512 |
| Test Compound Stock (10 mM in DMSO) | - | - |
| Assay Buffer (50 mM Tris-HCl, pH 7.4) | - | - |
| 96-well microplates | Greiner Bio-One | 650201 |
| Glass fiber filters (GF/B) | Whatman | 1821-915 |
| Scintillation Cocktail | PerkinElmer | 6013329 |
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw the h-σ1R membrane preparation on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration of 50-100 µg protein per well.
-
Prepare serial dilutions of the test compound (this compound) in Assay Buffer. A typical concentration range would be from 100 µM down to 0.1 nM.
-
Prepare the radioligand solution by diluting [³H]-(+)-pentazocine in Assay Buffer to a final concentration of ~5 nM. This is approximately the Kd value for this ligand.[1]
-
Prepare the non-specific binding (NSB) control by adding a high concentration of a known σ1R ligand (e.g., 10 µM Haloperidol) to Assay Buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add reagents in the following order:
-
Total Binding (TB) wells: 50 µL Assay Buffer
-
Non-Specific Binding (NSB) wells: 50 µL of 10 µM Haloperidol
-
Test Compound wells: 50 µL of each serial dilution of the test compound.
-
-
Add 100 µL of the diluted membrane preparation to all wells.
-
Add 50 µL of the diluted [³H]-(+)-pentazocine to all wells. The final assay volume is 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 120 minutes with gentle agitation.
-
-
Harvesting and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Protocol 2: Competitive Radioligand Binding Assay for the Sigma-2 Receptor (σ2R)
Objective: To determine the binding affinity (Kᵢ) of this compound for the human sigma-2 receptor.
Scientific Principle: This assay is similar to the σ1R assay but uses a different radioligand, [³H]-DTG, which binds to both sigma subtypes. To ensure selectivity for σ2R, a high concentration of a σ1R-selective ligand, (+)-pentazocine, is added to all wells to "mask" the σ1R sites.[5] However, it should be noted that this masking protocol can be flawed and may lead to an overestimation of σ2R numbers if not carefully controlled.[5]
Materials and Reagents:
| Reagent | Supplier (Example) | Catalog # |
| h-σ2R expressing cell membranes (e.g., MCF7) | ATCC / In-house prep | HTB-22 |
| [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) | PerkinElmer | NET993001MC |
| (+)-Pentazocine (Masking Agent) | Sigma-Aldrich | P8783 |
| Haloperidol (for NSB) | Sigma-Aldrich | H1512 |
| Test Compound Stock (10 mM in DMSO) | - | - |
| Assay Buffer (50 mM Tris-HCl, pH 8.0) | - | - |
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare cell membranes from a cell line with high σ2R and low/no σ1R expression, such as MCF7 breast cancer cells.[5] Dilute to 150-200 µg protein per well in ice-cold Assay Buffer.
-
Prepare serial dilutions of the test compound as in Protocol 1.
-
Prepare the radioligand solution by diluting [³H]-DTG in Assay Buffer to a final concentration of ~10 nM.
-
Prepare the masking solution of (+)-pentazocine to a final concentration of 1 µM in all wells.
-
Prepare the NSB control using 10 µM Haloperidol.
-
-
Assay Plate Setup & Incubation:
-
Follow the same setup as Protocol 1, but add the (+)-pentazocine masking agent to all wells.
-
Incubate at room temperature for 120 minutes.
-
-
Harvesting, Detection, and Data Analysis:
-
Follow the same procedures for harvesting, detection, and data analysis as described in Protocol 1.
-
Protocol 3: Functional Assay for Sigma-1 Receptor Agonism/Antagonism (BiP Dissociation)
Objective: To determine if the test compound acts as an agonist or antagonist at σ1R by measuring its effect on the interaction between σ1R and the Binding-immunoglobulin Protein (BiP).
Scientific Principle: The σ1R is a molecular chaperone that, in its inactive state, is associated with another chaperone, BiP, at the endoplasmic reticulum.[7] Agonist binding to σ1R causes the dissociation of BiP from the receptor, while antagonists can prevent this dissociation.[7] This protein-protein interaction can be quantified using co-immunoprecipitation followed by Western blotting.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021026803A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google Patents [patents.google.com]
- 5. clinmedkaz.org [clinmedkaz.org]
- 6. 1220037-65-9|1-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride|BLD Pharm [bldpharm.com]
- 7. PubChemLite - Indoline, 2-methyl-1-(2-methylpiperidinoacetyl)-, hydrochloride (C17H24N2O) [pubchemlite.lcsb.uni.lu]
microwave-assisted synthesis involving indoline dihydrochloride derivatives
Application Note: High-Efficiency Microwave-Assisted Synthesis Involving Indoline Dihydrochloride
Strategic Overview: The Thermodynamics of Indoline Salts
Indoline (2,3-dihydro-1H-indole) is a privileged scaffold in medicinal chemistry, serving as the core for antihypertensives (e.g., Indapamide) and benign prostatic hyperplasia drugs (e.g., Silodosin). However, its commercial availability as Indoline Dihydrochloride (Indoline·2HCl) presents a specific challenge in microwave synthesis: Solubility and Pressure.
In Microwave-Assisted Organic Synthesis (MAOS), the reaction efficiency relies on the loss tangent (
Critical Technical Consideration:
The dihydrochloride salt contains two equivalents of HCl. In a sealed microwave vessel, thermal dissociation or reaction with carbonate bases (
-
The Solution: Use Liquid Organic Bases (DIPEA, TEA, DBU) for in situ neutralization. These generate soluble ammonium salts without gas evolution, maintaining a safe pressure profile while increasing the ionic strength of the medium, which further enhances microwave absorption (Maxwell-Wagner effect).
Protocol A: N-Functionalization (Synthesis of Sulfonamides)
Target Application: Synthesis of Indapamide Analogs
This protocol circumvents the "free-basing" isolation step, performing neutralization and coupling in a single microwave pot.
Materials & Reagents
-
Substrate: 2-Methylindoline[1]·HCl (or Indoline·2HCl) (1.0 mmol)
-
Electrophile: 4-Chloro-3-sulfamoylbenzoyl chloride (1.1 mmol)
-
Base: Triethylamine (TEA) or DIPEA (3.0 equiv. for mono-HCl; 4.0 equiv. for 2HCl)
-
Solvent: THF or Acetonitrile (ACN)
-
Vessel: 10 mL Borosilicate Glass Microwave Vial (Pressure rated to 30 bar)
Step-by-Step Methodology
-
Salt Neutralization (Pre-stir):
-
Reagent Addition:
-
Add the sulfonyl chloride/benzoyl chloride derivative (1.1 mmol) slowly to control exotherm.
-
Cap the vial with a Teflon-lined septum.
-
-
Microwave Parameters:
-
Mode: Dynamic (Power Cycling)
-
Temperature: 100°C
-
Hold Time: 10 minutes
-
Power Max: 150 W (High power is rarely needed due to the high polarity of the salt mixture).
-
Stirring: High (magnetic stir bar).
-
-
Work-up:
-
Cool to 50°C (air jet cooling).
-
Pour mixture into ice-water (20 mL).
-
Precipitate is filtered, washed with 1N HCl (to remove excess TEA), and recrystallized from Isopropanol.
-
Protocol B: Oxidative Aromatization (Indoline Indole)
Target Application: Dehydrogenation of Indoline Libraries
Converting the indoline core to an indole is a key oxidation step.[2] Traditional methods use DDQ (toxic, stoichiometric) or refluxing in high-boiling solvents. MAOS allows the use of milder oxidants like Manganese Dioxide (
Materials & Reagents
-
Substrate: Substituted Indoline (1.0 mmol) (If starting with salt, neutralize as in Protocol A first).
-
Oxidant: Activated
(5.0 equiv.) OR 10% Pd/C (10 wt%). -
Solvent: Toluene (for
) or Water/Isopropanol (for Pd/C). -
Vessel: 10 mL Microwave Vial.
Step-by-Step Methodology (MnO2 Variant)
-
Preparation:
-
Suspend Indoline (1.0 mmol) and activated
(5.0 mmol) in Toluene (4 mL). -
Note: Toluene is low-absorbing. Add a "doping" agent (e.g., 100
L of ionic liquid or DMF) to initiate heating if the microwave fails to couple.
-
-
Microwave Parameters:
-
Temperature: 140°C
-
Hold Time: 15 minutes
-
Pressure Limit: 15 bar
-
-
Work-up:
-
Filter hot through a Celite pad to remove Mn species.
-
Concentrate filtrate.[5]
-
Data Presentation: Efficiency Comparison
Table 1: Microwave vs. Thermal Synthesis of Indoline Derivatives
| Reaction Type | Method | Time | Temp | Yield | Notes |
| N-Acylation | Thermal Reflux | 4-6 hrs | 80°C | 78% | Requires dry solvent; slow kinetics. |
| N-Acylation | Microwave | 10 mins | 100°C | 92% | In situ neutralization possible; cleaner profile. |
| Dehydrogenation | Thermal (DDQ) | 12 hrs | 110°C | 65% | Difficult purification; toxic waste. |
| Dehydrogenation | Microwave ( | 15 mins | 140°C | 88% | Simple filtration work-up. |
Visualization & Workflows
Diagram 1: The "Salt-Safe" Microwave Workflow
This workflow illustrates the critical neutralization step required to prevent vessel failure.
Caption: Workflow for handling amine salts in sealed microwave vessels to avoid over-pressurization.
Diagram 2: Oxidative Aromatization Pathway
Mechanistic flow from Indoline to Indole using MAOS.
Caption: Microwave-accelerated oxidative dehydrogenation of indoline to indole.
References
-
Stahl, A. et al. (2018). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines.[2][3] PubMed Central. [Link]
-
De Luca, L. & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry. [Link]
-
Sezgin, K. et al. (2022).[4][6][7][8] A Microwave-Assisted, Two-Step Synthesis of Indolo[3,2-c]quinolines via Fischer Indolization and Oxidative Aromatization.[4][6][8] Heterocycles.[3][4][6] [Link]
-
CEM Corporation. (n.d.).[6] Safety Considerations for Microwave Synthesis: Handling Salts and Solvents. CEM.[4][6] [Link]
Sources
- 1. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. iris.unina.it [iris.unina.it]
- 8. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 1-(2-Piperidinylmethyl)indoline Dihydrochloride
Executive Summary
You are likely reading this guide because you have encountered precipitation when attempting to dissolve 1-(2-Piperidinylmethyl)indoline dihydrochloride (hereafter PMI-2HCl ) in physiological buffers (e.g., PBS) or cell culture media.
The Core Paradox: While dihydrochloride salts are generally water-soluble, PMI-2HCl presents a specific physicochemical challenge. It contains a highly hydrophobic indoline core fused with a basic piperidine moiety. The "dihydrochloride" form is stable and soluble only in acidic environments. At physiological pH (7.4), the molecule undergoes partial deprotonation and suffers from the Common Ion Effect , leading to immediate "crashing out" (precipitation).[1]
This guide provides three validated workflows to overcome these solubility barriers, moving from simple buffers to advanced encapsulation strategies.
Module 1: The pH & Ionic Strength Trap
Why your standard PBS protocol is failing
The Science: PMI-2HCl is a diprotic acid salt.[2]
-
Piperidine Nitrogen: pKa
11.0 (Highly Basic)[1] -
Indoline Nitrogen: pKa
4.9 (Weakly Basic/Anilinic)[1]
In pure water, PMI-2HCl dissociates, lowering the pH to
-
The Indoline Nitrogen deprotonates (becomes neutral).
-
The molecule loses 50% of its charge density.
-
The Common Ion Effect: PBS contains
137 mM NaCl. The high concentration of Chloride ions ( ) shifts the solubility equilibrium of the hydrochloride salt back toward the solid precipitate ( ).[2]
Troubleshooting Protocol A: The "Water-First" Method
Use this for simple in vitro assays where high buffer capacity is not strictly required immediately.[1][2]
-
Weigh the required amount of PMI-2HCl.[2]
-
Dissolve completely in pure deionized water (Milli-Q) at 10x the final target concentration.
-
Result: Clear, acidic solution.[1]
-
-
Slowly dilute this stock 1:10 into your assay buffer (e.g., HBSS or PBS) while vortexing .
-
Critical Step: If precipitation occurs immediately upon dilution, proceed to Module 2 .[1]
-
Module 2: Co-Solvency Strategies (DMSO & PEG)
Overcoming the Hydrophobic Core
If the "Water-First" method fails, the hydrophobic indoline core requires organic co-solvents to reduce the dielectric constant of the media.
Comparative Solubility Table
| Solvent System | Solubility Limit (Est.) | Biological Compatibility | Recommended Use |
| Pure Water | > 50 mg/mL | High | Stock preparation only |
| PBS (pH 7.4) | < 0.5 mg/mL | High | Final assay buffer |
| DMSO | > 100 mg/mL | Low (>0.1% toxic to some cells) | Primary Stock |
| PEG 400 | ~ 20-30 mg/mL | Moderate | In vivo vehicle |
| Ethanol | ~ 10-15 mg/mL | Low | Not recommended |
Troubleshooting Protocol B: The DMSO "Spike"
Standard for High-Throughput Screening (HTS).[1][2]
-
Prepare Stock: Dissolve PMI-2HCl in 100% DMSO to a concentration of 10 mM or 50 mM .
-
Note: Sonicate for 5 minutes if visual particulates remain.
-
-
Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG-400 .
-
Why? PEG acts as a bridge, preventing the "shock" precipitation when hydrophobic molecules hit water.
-
-
Final Dilution: Spike the DMSO/PEG mix into the aqueous media. Ensure final DMSO concentration is
(v/v).
Module 3: Advanced Formulation (Cyclodextrins)
The Gold Standard for In Vivo Studies
For animal studies or sensitive cell lines where DMSO is unacceptable, you must use Complexation .[1] Hydroxypropyl-
Visualization: The Solubility Decision Tree
Figure 1: Decision logic for selecting the appropriate solubilization strategy based on experimental constraints.
Troubleshooting Protocol C: Cyclodextrin Encapsulation
Required for IP/IV injection or high-concentration stocks.[1][2]
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in sterile water or saline.[1][2] Stir until clear. -
Add Compound: Add PMI-2HCl powder slowly to the cyclodextrin solution.
-
Acidification (The Trick): If it does not dissolve immediately, lower the pH to 4.0 using 0.1N HCl. The cyclodextrin works best when the drug is initially soluble.
-
Equilibration: Stir for 30–60 minutes at room temperature.
-
Neutralization: Very slowly adjust pH back to 7.0–7.4 using 0.1N NaOH. The cyclodextrin will keep the now-neutral indoline core in solution.
-
Filter Sterilize: Use a 0.22
m PVDF filter.
Frequently Asked Questions (FAQ)
Q1: Can I autoclave the PMI-2HCl solution?
A: No. Indoline derivatives are susceptible to oxidation and thermal degradation.[2] Always use filtration (0.22
Q2: My solution turned pink/brown after 24 hours. Is it safe to use? A: Discard it. Color change indicates oxidation of the indoline nitrogen to an indole or quinoid species. This is common in aqueous solutions exposed to light and air.
-
Fix: Prepare fresh immediately before use, or store stocks in DMSO at -20°C under argon gas.
Q3: Why did my solution precipitate when I froze it? A: Freezing aqueous salt solutions causes "cryoconcentration." As pure water freezes, the local concentration of salt and buffer ions increases drastically in the remaining liquid pockets, causing the "Salting Out" effect.
-
Fix: Do not freeze aqueous working solutions. Freeze only DMSO stocks.
Q4: Can I use Tween-80 instead of Cyclodextrin? A: Yes, but with caution. Surfactants like Tween-80 (Polysorbate 80) can be used at 1-5% for in vivo work.[1][2] However, they are often lytic to cultured cells and can cause histamine release in animals.[1] Cyclodextrins are biologically inert and preferred.
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1]
-
PubChem Compound Summary. (2025). Piperazine Dihydrochloride and Indoline Derivatives Physicochemical Data. National Library of Medicine.
Sources
Technical Support Center: Preventing Oxidative Degradation of 1-(2-Piperidinylmethyl)indoline Dihydrochloride
[1][2]
Topic: Stability & Handling Guide for 1-(2-Piperidinylmethyl)indoline Dihydrochloride Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Version: 2.0 (Scientific Support Team)[1][2]
Core Technical Overview
This compound is a bicyclic heterocycle containing two nitrogenous centers: a tertiary indoline nitrogen and a secondary piperidine amine.[1][2] While the dihydrochloride salt form confers significant stability compared to the free base, this compound remains susceptible to oxidative degradation, particularly in solution.
The primary degradation vector is aromatization , where the indoline moiety oxidizes to an indole. This process is thermodynamically driven by the formation of a fully aromatic system and is catalyzed by light, transition metals, and high pH.
Key Degradation Pathways
-
Dehydrogenation (Aromatization): Conversion of the 2,3-dihydroindole (indoline) core to an indole.[2]
-
N-Oxidation: Oxidation of the secondary piperidine nitrogen to an N-oxide or hydroxylamine species.[1]
- -Carbon Oxidation: Radical-mediated abstraction of hydrogen atoms adjacent to the nitrogen centers, leading to iminium ions or fragmentation.[1]
Mechanism of Degradation (Visualization)
The following diagram illustrates the mechanistic pathways for oxidative degradation. Understanding these pathways is critical for selecting the correct preventive measures.
Figure 1: Primary oxidative degradation pathways.[2][3] The transition from Indoline to Indole is the most thermodynamically favored degradation route.
Troubleshooting & FAQs
This section addresses specific scenarios encountered in the laboratory.
Q1: My clear solution has turned yellow/brown overnight. Is it still usable?
Diagnosis: The yellowing is a classic signature of indoline-to-indole oxidation or the formation of polymeric quinoid species. Indoles often absorb in the UV-Vis region, causing discoloration even at low impurity levels (<1%).[2]
-
Action: Run an LC-MS to quantify the impurity.
-
Mass Shift: Look for a peak with [M-2H] (mass -2 Da).[1][2] This confirms dehydrogenation to the indole.
-
Decision: If the impurity is >2-5%, repurification is required.[1] If <1% and for non-critical screening, it may be usable, but biological potency (e.g., receptor binding) may be altered due to the planarity of the indole ring.[2]
-
Q2: I see a mass shift of +16 Da in my LC-MS data. What is this?
Diagnosis: A +16 Da shift indicates the addition of an oxygen atom, likely N-oxidation of the piperidine nitrogen.
-
Cause: This typically occurs in aged solutions exposed to air or when using solvents containing peroxides (e.g., old THF or ethers).[2]
-
Prevention: Ensure solvents are peroxide-free and store solutions under Argon.
Q3: Can I store the compound in DMSO at -20°C?
Technical Insight: DMSO is hygroscopic and can act as a mild oxidant under certain conditions.[1]
-
Recommendation: Yes, but with caveats.
-
Use anhydrous, degassed DMSO .[2]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Condensation introduces water, which accelerates hydrolytic and oxidative processes.[2]
-
Better Alternative: For long-term storage (>1 month), store as the solid powder at -20°C or -80°C.[1][2]
-
Q4: Why does the protocol recommend keeping the pH acidic?
Mechanism: Protonation of the nitrogen lone pairs (forming the ammonium salt) stabilizes the molecule.
-
Explanation: Oxidation involves the loss of an electron from the nitrogen lone pair. When the nitrogen is protonated (as in the dihydrochloride salt), the lone pair is involved in the N-H bond and is unavailable for oxidative abstraction.
-
Warning: Avoid storing the compound in basic buffers (pH > 8) for extended periods, as the free base is significantly more reactive.
Experimental Protocols
Protocol A: Preparation of Oxygen-Free Stock Solutions
Use this protocol for all biological assays and long-term storage.[1][2]
| Step | Action | Technical Rationale |
| 1 | Solvent Selection | Use HPLC-grade water or anhydrous DMSO.[1][2] Avoid ethers (THF/Dioxane) unless freshly distilled, as they accumulate peroxides. |
| 2 | Degassing | Sparge the solvent with Helium or Argon for 15 minutes before adding the solid. Do not use sonication alone, as it is less effective at removing dissolved O2. |
| 3 | Dissolution | Add the this compound solid to the solvent under an inert gas overlay. |
| 4 | Storage | Seal in amber glass vials with PTFE-lined caps.[1][2] Parafilm is insufficient for long-term O2 exclusion; use a crimp cap or screw cap with a tight seal.[1] |
Protocol B: Recovering Oxidized Material (Repurification)
If degradation is confirmed (e.g., >5% Indole formation).[2]
-
Basify: Dissolve the salt in water and adjust pH to ~10 with cold NaOH to liberate the free base.
-
Extract: Immediately extract with dichloromethane (DCM).[1]
-
Purify: Perform Flash Column Chromatography.
-
Salt Reformation: Immediately treat the purified free base with HCl in ether/dioxane to regenerate the stable dihydrochloride salt. Filter and dry under vacuum.[1]
Decision Tree: Handling Stability Issues
Use this flow to diagnose and resolve stability problems during experiments.
Figure 2: Diagnostic flowchart for evaluating compound integrity.[1][2]
Summary of Stability Data
| Parameter | Stability Status | Recommendation |
| Solid State (Salt) | High | Store at -20°C, desiccated.[1][2] Stable for >2 years.[1] |
| Solid State (Free Base) | Low | Prone to oxidation.[1][2] Convert to salt immediately.[1] |
| Solution (Water/DMSO) | Moderate | Stable for 24-48h at 4°C. Unstable at RT >1 week.[1][2] |
| Light Sensitivity | High | Strictly protect from light. Indolines are photosensitive.[1] |
| pH Sensitivity | High | Stable at pH < 7.[1] Rapid oxidation at pH > 9.[1] |
References
-
Indoline Oxidation Mechanisms
-
Handling Air-Sensitive Amines
-
Piperidine Degradation
-
General Stability of Indoline Derivatives
-
Synthesis and Characterization of New Heterocyclic Derivatives by Oxidation of 1-Amino-2-methylindoline. ResearchGate.[1] Discusses the oxidative instability of substituted indolines and the formation of azo/indole byproducts.
-
Sources
- 1. 1-(2-phenylethyl)-1H-indole-2,3-dione | C16H13NO2 | CID 1894707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Metal-free synthesis of C2-quaternary indolinones by (NH 4 ) 2 S 2 O 8 mediated oxidative dearomatization of indoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04191J [pubs.rsc.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. web.mit.edu [web.mit.edu]
- 6. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
resolving precipitation issues with 1-(2-Piperidinylmethyl)indoline dihydrochloride in buffers
This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a laboratory setting. It prioritizes mechanistic understanding to allow for on-the-fly experimental adjustments.
Topic: Solubility Optimization & Precipitation Troubleshooting in Physiological Buffers Document ID: TS-IND-PIP-002 Last Updated: February 21, 2026
Core Solubility Diagnostics
Status: The dihydrochloride salt (2HCl) form is highly soluble in water/acidic media but prone to "crash-out" precipitation in neutral buffers (PBS, HEPES, pH 7.4).
The Mechanism of Failure (Why is it precipitating?)
The precipitation is rarely a random event; it is a predictable consequence of pKa vs. pH dynamics. 1-(2-Piperidinylmethyl)indoline contains two nitrogen centers with distinct basicity.
-
Piperidine Nitrogen (N1): High basicity (
). At pH 7.4, this remains protonated (charged/soluble). -
Indoline Nitrogen (N2): Low basicity (
). At pH 7.4, this deprotonates to its neutral form.
The Trap: When you dissolve the 2HCl salt in a pH 7.4 buffer, the buffer strips the proton from the indoline nitrogen. The molecule transitions from a highly soluble di-cation (+2) to a less soluble mono-cation (+1) . If your concentration exceeds the solubility limit of this mono-cationic species (which is lipophilic due to the indole/piperidine rings), the compound precipitates or "oils out."
Troubleshooting Guides (Q&A Format)
Q1: I added the 2HCl powder directly to PBS, and it turned cloudy immediately. Can I save it?
Answer: Likely no for biological use.
-
The Issue: You created a "supersaturation shock." The outer layer of the solid neutralized faster than it could dissolve, forming a hydrophobic shell (the mono-cation or free base) that prevents further dissolution.
-
The Fix: Do not heat it excessively (risk of degradation). If the experiment allows, acidify the solution with 0.1M HCl dropwise until clear, then back-titrate carefully. However, for strict assays, discard and restart using the Solvent Shift Protocol (Section 3).
Q2: My DMSO stock is clear, but it precipitates when I dilute into the assay medium.
Answer: This is the "Solvent Shock" phenomenon.
-
Cause: Rapid change in dielectric constant. DMSO holds the hydrophobic core in solution; water forces it out before the hydration shell can form around the charged piperidine amine.
-
Solution: Use the Serial Step-Down Method .
-
Dilute DMSO stock 1:10 into water (not buffer) first. The low ionic strength of water helps maintain the salt solubility better than high-salt PBS (Common Ion Effect).
-
Then dilute this intermediate into your final assay buffer.
-
Q3: Does the chloride concentration in my buffer matter?
Answer: Yes. The "Common Ion Effect" is critical here.
-
PBS contains ~137 mM NaCl.
-
Thermodynamics: High background [Cl⁻] pushes the equilibrium toward the solid precipitate form (
). -
Recommendation: If solubility is borderline, switch to a low-salt buffer (e.g., 10 mM Phosphate or Tris-Acetate) or reduce NaCl concentration to 50 mM if cell physiology permits.
Validated Workflows & Protocols
Workflow A: The "Solvent Shift" Preparation (Recommended)
Use this for concentrations > 100 µM.
Step 1: Primary Solubilization (DMSO) Dissolve the 2HCl salt in anhydrous DMSO to create a 10 mM - 50 mM Stock .
-
Why: DMSO solvates both the ionic and lipophilic regions, bypassing crystal lattice energy.
Step 2: The Intermediate Dilution Prepare an intermediate working solution in distilled water (pH ~5-6 due to dissolved CO2).
-
Ratio: Dilute DMSO stock 1:10 into water.
-
Result: The compound remains stable because the pH is slightly acidic, keeping the indoline nitrogen partially protonated.
Step 3: Final Assay Introduction Add the intermediate solution to your pre-warmed (37°C) assay buffer.
-
Critical: Vortex the buffer while adding the compound to ensure rapid dispersion.
Workflow B: Direct Aqueous Preparation (Low Concentration Only)
Use this only for concentrations < 50 µM.
-
Weigh powder.[1]
-
Dissolve in 10 mM HCl or Milli-Q water (do not use Buffer yet).
-
Sonicate for 5 minutes.
-
Add 10x Buffer concentrate to the solution slowly.
Visualizing the Solubility Landscape
The following diagram illustrates the protonation states and solubility risks associated with pH changes.
Caption: Figure 1. Protonation state transitions of 1-(2-Piperidinylmethyl)indoline. The transition from pH <4 to pH 7.4 results in the loss of one charge, significantly reducing solubility.
Quick Reference Data
| Parameter | Value / Property | Implication for Handling |
| Molecular Weight | ~290-300 g/mol (as 2HCl) | Ensure calculations account for the salt weight, not just the free base. |
| pKa (Piperidine) | ~10.8 (Estimated) | Always protonated at physiological pH (Good for solubility). |
| pKa (Indoline) | ~3.5 - 4.5 (Estimated) | Neutral at physiological pH (Bad for solubility). |
| Max Solubility (pH 7.4) | < 1 mM (Empirical est.) | Do not attempt to make >1 mM stocks directly in PBS. |
| Max Solubility (Water) | > 50 mM | Excellent solubility in pure water due to slight acidity of the salt. |
| DMSO Compatibility | High (> 100 mM) | Preferred solvent for frozen stocks. |
References
-
Physicochemical Properties of Piperidine Derivatives Source: National Center for Biotechnology Information. PubChem Compound Summary for Piperidine. URL:[Link] (Context: Basicity and pKa validation for the piperidine moiety).
-
pKa Values of Substituted Piperazines and Piperidines Source: University of Regina / Journal of Chemical & Engineering Data. URL:[Link] (Context: Comparative pKa data for cyclic amines to support the pKa ~11 estimation).
Sources
identifying decomposition products of 1-(2-Piperidinylmethyl)indoline dihydrochloride
The following Technical Support Guide is designed for researchers and analytical scientists working with 1-(2-Piperidinylmethyl)indoline dihydrochloride . It addresses stability profiling, impurity identification, and troubleshooting based on the specific chemical reactivity of the indoline and piperidine pharmacophores.
Department: Application Science & Stability Profiling Document ID: TS-IND-PIP-001 Status: Active
Executive Summary: Molecule Stability Profile
Compound: this compound Core Risks: Oxidation (Aromatization), N-Oxidation, Photolytic Degradation.
This compound contains two chemically distinct nitrogen heterocycles: an indoline (2,3-dihydroindole) and a piperidine . The dihydrochloride salt form provides some stability against hydrolysis, but the free base generated in situ or in solution is highly susceptible to oxidative stress.
Primary Decomposition Pathways:
-
Aromatization (Dehydrogenation): Conversion of the indoline moiety to an indole . This is the most thermodynamic sink.
-
N-Oxidation: Oxidation of the piperidine nitrogen (tertiary amine behavior).
- -Oxidation: Formation of oxindoles (lactams) at the indoline C2 position.
Diagnostic Workflow: Identifying Impurities
Q: I observe a new peak in my LC-MS chromatogram. How do I identify it based on the mass shift?
A: Use the Mass Shift Diagnostic Table below to correlate
Table 1: Predicted Decomposition Products & Mass Shifts
| Mass Shift ( | Proposed Structure | Mechanism | Trigger Condition |
| -2.016 | 1-(2-Piperidinylmethyl)indole | Oxidative Aromatization (Loss of 2H) | Air exposure, Light, Basic pH |
| +15.995 | Piperidine N-Oxide | N-Oxidation (Gain of O) | Peroxides, Aged solvents |
| +13.979 | 2-Oxo-indoline derivative | Carbonyl Formation (CH₂ | Radical oxidation, Light + O₂ |
| -85.1 | Indoline (Free) | C-N Cleavage (Loss of Piperidine ring) | Acid hydrolysis, Thermal stress |
| +31.99 | Dioxindole / Isatin deriv. | Double Oxidation | Strong oxidants, prolonged air exposure |
Analyst Note: The -2 Da peak is the most common impurity. Indolines possess a significant driving force to aromatize into indoles, which are aromatic and more stable. This transformation is often accompanied by a color change (yellowing/browning) of the sample solution.
Visualizing Degradation Pathways
The following diagram maps the causal relationships between stress conditions and specific decomposition products.
Figure 1: Primary degradation pathways.[1] The red arrow indicates the dominant oxidative aromatization pathway.
Troubleshooting Guide: Experimental Scenarios
Scenario A: "My sample turned yellow/brown after 24 hours in solution."
Diagnosis: Indole Formation (Aromatization). Indolines are colorless, but their oxidized indole counterparts and subsequent oligomers are often yellow or brown. This indicates the sample has undergone oxidative dehydrogenation.
Corrective Action:
-
Solvent Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes before dissolving the compound.
-
Light Protection: Wrap vials in aluminum foil. Indoline oxidation is often photo-catalyzed.
-
Antioxidants: For storage, consider adding 0.1% ascorbic acid or BHT if the assay permits.
Scenario B: "I see a +16 Da impurity that increases when I use old THF or Methanol."
Diagnosis: N-Oxide Formation. Ethers (like THF) and aged alcohols can accumulate peroxides over time. These peroxides react with the basic nitrogen of the piperidine ring to form an N-oxide.
Corrective Action:
-
Peroxide Test: Test your solvents for peroxides using quantofix strips.
-
Fresh Solvents: Use only HPLC-grade, fresh solvents.
-
Avoid Chlorinated Solvents: DCM can sometimes facilitate N-oxidation or alkylation artifacts during prolonged storage.
Scenario C: "The peak shape is broad/tailing in my LC-MS method."
Diagnosis: Silanol Interaction. The molecule contains two basic nitrogen centers. The piperidine nitrogen (pKa ~11) is likely interacting with residual silanols on the C18 column stationary phase.
Protocol Adjustment:
-
Modifier: Ensure your mobile phase contains 0.1% Formic Acid or 0.05% TFA to protonate the silanols and the amine, reducing secondary interactions.
-
Buffer: Alternatively, use a high pH buffer (Ammonium Bicarbonate, pH 10) if your column is resistant (e.g., Waters XBridge), to keep the amine deprotonated (neutral). Note: High pH may accelerate indoline oxidation; low pH is safer for stability.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
Use this protocol to validate the retention times of impurities.
Objective: Generate reference degradation products for method development.
| Stressor | Conditions | Target Degradant |
| Oxidation | 0.1 M HCl + 3% H₂O₂ for 2 hours at RT | N-Oxides, Indole |
| Photolysis | UV Light (254 nm) for 24 hours | Indole, Oxindole |
| Base Hydrolysis | 0.1 M NaOH for 4 hours at 60°C | Chemical Cleavage |
| Thermal | Solid state, 80°C for 3 days | Thermal degradants |
Step-by-Step:
-
Prepare a 1 mg/mL stock solution of the dihydrochloride salt in water/methanol (50:50).
-
Aliquot 1 mL into amber vials.
-
Add 1 mL of the respective stressor solution (e.g., 6% H₂O₂ to achieve 3% final).
-
Incubate.
-
Quench (neutralize acid/base) and dilute to 0.1 mg/mL for LC-MS injection.
Protocol 2: LC-MS Identification Parameters
Recommended settings for detecting the parent and impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
UV: 254 nm (Indole absorbs strongly here; Indoline absorbs less, mainly at 280 nm).
-
MS: ESI Positive Mode. Scan range 100–500 m/z.
-
References & Authority
-
Indoline Oxidation Mechanisms:
-
Piperidine Stability & Analysis:
-
Mechanism:[2][3][4][5][6] Piperidine derivatives often undergo N-oxidation or ring cleavage under oxidative stress. LC-MS fragmentation patterns (e.g., alpha-cleavage) are critical for identification.
-
Source: "Analysis of Piperidine Impurities in Pharmaceutical Ingredients." National Institutes of Health (NIH). Link
-
-
General Stability of Nitrogen Heterocycles:
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. scispace.com [scispace.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2022166991A1 - Indoline compound - Google Patents [patents.google.com]
- 6. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the LC-MS Characterization of 1-(2-Piperidinylmethyl)indoline dihydrochloride
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of 1-(2-Piperidinylmethyl)indoline dihydrochloride against alternative analytical methodologies. Designed for researchers, scientists, and professionals in drug development, this document offers objective analysis and supporting experimental frameworks to aid in method selection and implementation.
Introduction
This compound is a molecule of interest in pharmaceutical research, featuring a substituted indoline core linked to a piperidine moiety. Comprehensive characterization of such compounds is a cornerstone of drug discovery and development, ensuring identity, purity, and stability. Among the array of analytical techniques available, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and versatile tool due to its high sensitivity, selectivity, and ability to provide structural information.[1][2] This guide will elucidate the application of LC-MS for the analysis of this specific compound, compare its performance with other techniques, and provide a detailed experimental protocol.
The Power of LC-MS for Novel Compound Characterization
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] This hyphenated technique is particularly advantageous for the analysis of non-volatile and thermally labile compounds, common in pharmaceutical pipelines.[1][3] For a molecule like this compound, LC-MS offers several distinct advantages:
-
High Sensitivity and Selectivity: The ability to detect and quantify analytes at very low concentrations, even in complex matrices.[1][4]
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments provide valuable fragmentation data, which helps in confirming the chemical structure of the analyte and identifying unknown impurities or degradants.[1]
-
Versatility: A wide range of LC columns and MS ionization techniques can be employed to optimize the analysis for various compounds.[1]
Comparative Analysis of Analytical Techniques
While LC-MS is a premier technique, other methods can also be employed for the characterization of this compound. The choice of method often depends on the specific analytical need, such as routine purity checks, in-depth structural confirmation, or quantitative analysis.
| Analytical Technique | Principle | Strengths | Limitations | Ideal Application |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio analysis and fragmentation. | High sensitivity and selectivity, structural elucidation capabilities.[1][4] | Higher initial instrument cost, potential for matrix effects. | Structure confirmation, impurity profiling, quantitative bioanalysis. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Robust, reliable, and widely available for routine analysis.[4] | Lower sensitivity than MS, requires a chromophore, limited structural information.[5] | Routine purity analysis, content uniformity. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | High resolution for volatile compounds.[4][6] | Not suitable for non-volatile or thermally labile compounds like the dihydrochloride salt without derivatization. | Analysis of volatile impurities or related substances. |
| NMR Spectroscopy | Nuclear magnetic resonance to determine the structure of a molecule. | Unambiguous structure elucidation, provides detailed information about molecular connectivity. | Lower sensitivity compared to MS, requires larger sample amounts, more complex data interpretation. | Definitive structure confirmation of the bulk substance. |
Proposed LC-MS/MS Experimental Protocol
The following protocol is a recommended starting point for the characterization of this compound. Optimization will likely be necessary based on the specific instrumentation and analytical goals.
Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL for analysis.
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point for retaining the relatively polar analyte.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier will aid in the protonation of the analyte for positive ion mode mass spectrometry.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: Hold at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms in the piperidine and indoline moieties, which are readily protonated.[7]
-
Full Scan (MS1): Scan a mass range of m/z 100-500 to determine the precursor ion (the protonated molecule, [M+H]⁺).
-
Tandem MS (MS/MS): Perform a product ion scan on the determined precursor ion to generate a fragmentation pattern.
-
Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to achieve a rich fragmentation spectrum.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Experimental Workflow for LC-MS Analysis
Caption: A schematic overview of the LC-MS workflow for the characterization of this compound.
Predicted Mass Fragmentation Pathway
Based on the fragmentation patterns of similar N-substituted indoline and piperidine compounds, a plausible fragmentation pathway for this compound can be proposed.[8][7][9] The primary fragmentation is expected to occur at the benzylic C-N bond and the bond between the methylene bridge and the piperidine ring.
Predicted Mass Fragmentation of 1-(2-Piperidinylmethyl)indoline
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
Technical Comparison: 1-(2-Piperidinylmethyl)indoline Dihydrochloride vs. Free Base
This guide provides an in-depth technical comparison between the dihydrochloride salt and free base forms of 1-(2-Piperidinylmethyl)indoline , a specialized heterocyclic scaffold used in medicinal chemistry for GPCR ligand design (specifically dopamine and serotonin receptor antagonists) and kinase inhibition studies.
CAS Registry Number: 1220021-57-7 (General reference for the scaffold class)
Molecular Formula:
Executive Summary
For most biological applications, 1-(2-Piperidinylmethyl)indoline dihydrochloride is the superior choice due to its enhanced aqueous solubility, stoichiometric precision, and oxidative stability. The free base form , typically a viscous oil or low-melting solid, is reserved strictly for organic synthesis intermediates where non-polar solvent compatibility or nucleophilic reactivity is required.
Physicochemical Profile & Comparative Analysis
The choice between the salt and free base profoundly impacts experimental reproducibility. The following data synthesizes properties of the indoline-piperidine scaffold class.
Table 1: Comparative Properties
| Feature | Dihydrochloride Salt (2HCl) | Free Base |
| Physical State | Crystalline Solid (White to Off-white) | Viscous Oil or Low-Melting Solid (Yellowish) |
| Molecular Weight | ~289.2 g/mol | ~216.3 g/mol |
| Aqueous Solubility | High (>50 mM in water/PBS) | Negligible (Requires DMSO/Ethanol) |
| Organic Solubility | Low (Soluble in DMSO, MeOH) | High (DCM, EtOAc, Chloroform, Toluene) |
| Hygroscopicity | Moderate (Requires desiccant storage) | Low (But prone to atmospheric oxidation) |
| pH in Solution | Acidic (pH ~2-3 in water) | Alkaline (pH ~9-10 in water/alcohol mix) |
| Primary Use Case | In vitro assays, In vivo formulation | Organic synthesis, Chemical modification |
Mechanistic Insight: The Stoichiometry of the Salt
The dihydrochloride designation implies that two equivalents of hydrochloric acid are associated with the molecule.
-
Piperidine Nitrogen (
): Highly basic ( ). It is the primary protonation site. -
Indoline Nitrogen (
-hybridized but conjugated): While less basic than aliphatic amines due to phenyl ring conjugation, the N1 position in indoline is sufficiently basic to accept a proton under strong acidic conditions (unlike the planar, aromatic indole nitrogen), stabilizing the lattice structure of the salt.
Critical Note: When dissolving the 2HCl form for cellular assays, the solution will be significantly acidic. You must buffer the solution (e.g., with HEPES or PBS) to physiological pH before adding it to cell cultures to avoid acid-induced cytotoxicity.
Decision Matrix: Which Form Should You Use?
The following decision workflow illustrates the logical selection process based on your experimental goals.
Figure 1: Decision matrix for selecting the appropriate chemical form based on experimental requirements.
Experimental Protocols
Protocol A: Preparation of Stock Solutions for Biological Assays
Target: 10 mM Stock of 1-(2-Piperidinylmethyl)indoline 2HCl.
-
Weighing: Accurately weigh the dihydrochloride salt . Avoid using the free base for stocks as viscous oils are difficult to dispense quantitatively.
-
Solvent Selection:
-
Preferred: Dimethyl Sulfoxide (DMSO) (anhydrous). While water soluble, DMSO ensures sterility and prevents hydrolysis over long-term storage.
-
Alternative: Distilled Deionized Water (
).
-
-
Dissolution: Vortex for 30 seconds. If using water, verify complete dissolution; the solution should be clear and colorless.
-
pH Adjustment (Crucial Step):
-
The 2HCl salt will lower the pH.
-
Do not adjust the pH of the 100% DMSO stock.
-
Adjust pH only after diluting into the aqueous culture medium. Ensure the final buffer capacity of the medium (e.g., bicarbonate or HEPES) is sufficient to neutralize the acid carried over.
-
Protocol B: Chemical Conversion (Salt Free Base)
Researchers often possess the stable salt but require the free base for a specific synthesis reaction (e.g., N-alkylation).
Workflow: Converting 2HCl Salt to Free Base
-
Dissolution: Dissolve 500 mg of 1-(2-Piperidinylmethyl)indoline 2HCl in 10 mL of water.
-
Basification: Slowly add 1M NaOH or saturated
solution while stirring until pH reaches ~10-11. The solution will turn cloudy as the lipophilic free base precipitates/oils out. -
Extraction:
-
Add 15 mL of Dichloromethane (DCM) or Ethyl Acetate.
-
Shake vigorously in a separatory funnel.
-
Collect the organic (lower) layer.
-
Repeat extraction 2x.
-
-
Drying: Dry the combined organic layers over anhydrous
. -
Isolation: Filter and evaporate the solvent under reduced pressure (Rotavap) to obtain the Free Base as a viscous oil.
Mechanistic Applications
Receptor Binding Studies (GPCRs)
The indoline-piperidine motif is a "privileged structure" in medicinal chemistry, often mimicking the pharmacophore of biogenic amines (serotonin, dopamine).
-
Why 2HCl? In radioligand binding assays, the protonated nitrogen is the active species that interacts with the conserved Aspartate residue (e.g., Asp3.32) in the GPCR binding pocket. Using the salt ensures the molecule is already in the ionization state required for solubility in the assay buffer.
Synthetic Derivatization[3]
-
Why Free Base? If the goal is to attach a fluorophore or a protecting group to the piperidine nitrogen, the free base is required. The protonated amine in the HCl salt is non-nucleophilic and will not react with electrophiles (like acyl chlorides or NHS-esters) unless an auxiliary base (e.g., Triethylamine) is added in situ.
References
-
PubChem. Indoline, 2-methyl-1-(2-methylpiperidinoacetyl)-, hydrochloride (Related Structure Analysis). National Library of Medicine. Available at: [Link]
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Indoline and Piperazine/Piperidine Derivatives as D2/D4 Antagonists. (General reference for scaffold utility). Bioorg Med Chem Lett. 2002.[1] Available at: [Link]
Sources
Technical Guide: Elemental Analysis & Characterization of 1-(2-Piperidinylmethyl)indoline Dihydrochloride
The following technical guide provides a comprehensive analysis of 1-(2-Piperidinylmethyl)indoline dihydrochloride , focusing on elemental analysis as a primary validation tool.
Introduction & Compound Significance
This compound is a specialized heterocyclic building block and pharmacophore scaffold, often utilized in the development of mixed Dopamine D2/D4 receptor antagonists and ligands for serotonin receptors [1, 2].
In medicinal chemistry, the precise stoichiometry of this salt form (dihydrochloride) is critical. The compound contains two basic nitrogen centers: the tertiary amine of the indoline and the secondary amine of the piperidine ring. The formation of the dihydrochloride salt (.2HCl) significantly enhances water solubility compared to the free base, making it suitable for in vitro and in vivo biological assays. However, the hygroscopic nature of dihydrochloride salts necessitates rigorous Elemental Analysis (EA) to distinguish between anhydrous, hydrated, and solvated forms, ensuring accurate dosing in drug development [3].
Chemical Identity[1][2][3][4][5][6][7][8]
-
IUPAC Name: 1-(piperidin-2-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride
-
Molecular Formula: C₁₄H₂₂Cl₂N₂ (Salt) / C₁₄H₂₀N₂ (Free Base)
-
Molecular Weight: 289.24 g/mol (Salt) / 216.32 g/mol (Free Base)
-
CAS Number: 1245638-45-0 (Generic/Analogous classification for research grades)
Technical Specifications: Elemental Analysis Data
The "Gold Standard" for validating this compound is the correspondence between theoretical and experimental elemental composition. Below is the comparative data for the anhydrous dihydrochloride salt versus potential impurities (Free Base and Monohydrate).
Table 1: Theoretical vs. Experimental Composition Scenarios
| Element | Theoretical (.2HCl Anhydrous) | Scenario A: High Purity (Acceptable) | Scenario B: Monohydrate Impurity (.2HCl . H₂O) | Scenario C: Free Base (No Salt) |
| Carbon (C) | 58.14% | 57.95% (Δ -0.19) | 54.73% | 77.73% |
| Hydrogen (H) | 7.67% | 7.71% (Δ +0.04) | 7.87% | 9.32% |
| Nitrogen (N) | 9.69% | 9.65% (Δ -0.04) | 9.12% | 12.95% |
| Chlorine (Cl) | 24.51% | 24.42% (Δ -0.09) | 23.08% | 0.00% |
Analyst Note: A deviation of >0.4% from the theoretical value (Scenario B) typically indicates the presence of water or residual solvent. For this compound, a lower Carbon value combined with a lower Chlorine value is the hallmark of hydration [4].
Comparative Performance Analysis
This section compares the performance of Elemental Analysis (EA) against other analytical techniques (HPLC, NMR) specifically for validating this salt form.
Comparison: Why EA is Critical for Dihydrochlorides
| Feature | Elemental Analysis (EA) | ¹H NMR Spectroscopy | HPLC (UV Detection) |
| Primary Function | Determines bulk purity & salt stoichiometry (Ratio of HCl). | Confirms molecular structure & connectivity. | Determines organic purity (% area) & detects organic impurities. |
| Salt Validation | Superior. Directly measures %Cl and %N to confirm 2HCl vs 1HCl. | Poor. Cannot easily quantify counter-ions (Cl⁻) without specialized probes. | Poor. Cl⁻ ions are not UV active; requires Ion Chromatography (IC). |
| Hydration Detection | Excellent. Detects water via C/H/N dilution effects. | Moderate. Water peak is often broad or exchangeable, making quantification difficult. | None. Water is the solvent or transparent. |
| Cost/Throughput | Moderate Cost / Low Throughput. | High Cost / High Throughput. | Moderate Cost / High Throughput. |
Experimental Protocols
Protocol A: CHN Combustion Analysis
Objective: To determine Carbon, Hydrogen, and Nitrogen percentages.
-
Sample Preparation:
-
Dry the sample of this compound in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Weigh 2.0 – 3.0 mg of the sample into a tin capsule using a microbalance (precision ±0.001 mg).
-
Critical Step: Seal the capsule immediately to prevent moisture absorption from the air (hygroscopic salt).
-
-
Combustion:
-
Introduce sample into the combustion reactor (Temp > 950°C) with excess Oxygen.
-
Reactions:
-
C → CO₂
-
H → H₂O
-
N → N₂ / NOx (reduced to N₂ via Copper column).
-
-
-
Detection:
-
Gases are separated via GC column and detected by Thermal Conductivity Detector (TCD).
-
-
Calibration:
-
Run Acetanilide standard (C=71.09%, H=6.71%, N=10.36%) prior to analysis. Acceptable tolerance: ±0.15%.
-
Protocol B: Chloride Determination (Potentiometric Titration)
Objective: To quantify Chloride (Cl⁻) content to confirm the .2HCl salt form.
-
Dissolution: Dissolve 20 mg of the sample in 30 mL of deionized water. Add 2 mL of 2M HNO₃ (Nitric Acid) to acidify.
-
Titration:
-
Titrate with 0.01 M Silver Nitrate (AgNO₃) solution.
-
Monitor the potential difference using a Silver/Sulfide ion-selective electrode (ISE).
-
-
Calculation:
-
Target: ~24.51% Cl for dihydrochloride.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for synthesizing and validating the salt form, ensuring the distinction between the intermediate and the final pharmaceutical-grade salt.
Caption: Figure 1. Validation workflow emphasizing Elemental Analysis as the final gatekeeper for salt stoichiometry confirmation.
Biological Context (Mechanism of Action)
To understand why this compound is developed, the diagram below outlines the signaling pathway antagonism relevant to D2/D4 receptors, where this indoline scaffold is often applied.
Caption: Figure 2. Mechanism of Action showing the antagonist effect of the indoline ligand on the D4 receptor pathway.
References
-
National Center for Biotechnology Information (2025). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. PubChem.[1][2][3][4] Available at: [Link]
-
Bioorganic & Medicinal Chemistry Letters (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships.[5][6] PubMed. Available at: [Link]
Sources
- 1. PubChemLite - Indoline, 2-methyl-1-(2-methylpiperidinoacetyl)-, hydrochloride (C17H24N2O) [pubchemlite.lcsb.uni.lu]
- 2. Indoline | C8H9N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Indoline, 1-(2-pyridylmethyl)- (C14H14N2) [pubchemlite.lcsb.uni.lu]
- 4. N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride | C19H26Cl2N2 | CID 74889800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
